molecular formula C8H11NO B13944524 2(1H)-pyridone,5-ethyl-4-methyl-

2(1H)-pyridone,5-ethyl-4-methyl-

Cat. No.: B13944524
M. Wt: 137.18 g/mol
InChI Key: ZZVXISLYFAZOKC-UHFFFAOYSA-N
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Description

2(1H)-Pyridone, 5-ethyl-4-methyl- is an organic compound belonging to the pyridone family Pyridones are heterocyclic compounds containing a pyridine ring with a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-pyridone, 5-ethyl-4-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methyl-3-oxopentanoic acid with ammonia or primary amines can yield the desired pyridone derivative. The reaction typically requires heating and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of 2(1H)-pyridone, 5-ethyl-4-methyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridone, 5-ethyl-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridone N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming pyridinol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and methyl positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridone N-oxides

    Reduction: Pyridinol derivatives

    Substitution: Various substituted pyridone derivatives

Scientific Research Applications

2(1H)-Pyridone, 5-ethyl-4-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2(1H)-pyridone, 5-ethyl-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridone, 4-methyl-: Lacks the ethyl substituent at the 5-position.

    2(1H)-Pyridone, 5-ethyl-: Lacks the methyl substituent at the 4-position.

    2(1H)-Pyridone, 4,5-dimethyl-: Contains two methyl groups instead of ethyl and methyl.

Uniqueness

2(1H)-Pyridone, 5-ethyl-4-methyl- is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

5-ethyl-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C8H11NO/c1-3-7-5-9-8(10)4-6(7)2/h4-5H,3H2,1-2H3,(H,9,10)

InChI Key

ZZVXISLYFAZOKC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC(=O)C=C1C

Origin of Product

United States

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